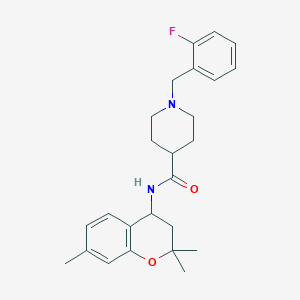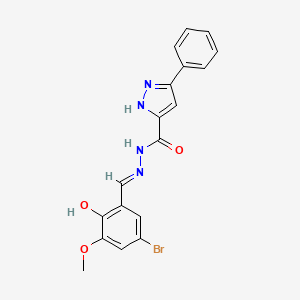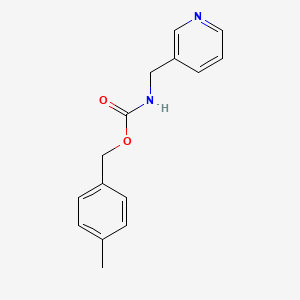![molecular formula C18H18F3NO3 B6062745 3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6062745.png)
3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TFB, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying various biological processes. TFB is a synthetic compound that has been found to have unique properties that make it useful in a variety of applications.
Mécanisme D'action
The mechanism of action of 3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is not fully understood, but it is believed to interact with specific proteins and ion channels in cells. 3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been found to bind to the TRPM8 ion channel, which is involved in the sensation of cold and pain, and may also interact with other ion channels and proteins in cells.
Biochemical and Physiological Effects:
3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects in cells and organisms. In neuronal cells, 3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been found to modulate the activity of ion channels and affect the release of neurotransmitters. In cancer cells, 3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been found to inhibit the growth and proliferation of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for certain proteins and ion channels, which allows for targeted manipulation of these processes. However, 3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research involving 3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide, including the development of new fluorescent probes for protein-protein interactions, the investigation of 3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide's potential as a therapeutic agent for cancer and other diseases, and the exploration of its effects on other ion channels and proteins in cells. Additionally, further research is needed to fully understand the safety and potential side effects of 3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide in humans.
Méthodes De Synthèse
The synthesis of 3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 3-trifluoromethyl aniline with ethyl 3,5-diethoxybenzoate, followed by the addition of hydrochloric acid and the formation of the final product, 3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide. This process has been optimized over time to increase the yield and purity of the compound.
Applications De Recherche Scientifique
3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a tool for studying the function of certain ion channels in neurons, and as a potential therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c1-3-24-15-8-12(9-16(11-15)25-4-2)17(23)22-14-7-5-6-13(10-14)18(19,20)21/h5-11H,3-4H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHPVKPTPDZTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diallyl-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6062662.png)



![1-(3,5-difluorophenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6062681.png)
![12-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6062687.png)
![3-[(5-chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6062694.png)
![5-fluoro-N'-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-ylidene]-1H-indole-2-carbohydrazide](/img/structure/B6062698.png)
![2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6062706.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine](/img/structure/B6062707.png)
![1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6062711.png)

![N-(5-isoquinolinylmethyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6062721.png)
![3-[2-(1,4'-bipiperidin-1'-yl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6062734.png)